

Synthesizing the Weyipnv Peptide: A Guide for Research Applications

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Compound of Interest

Compound Name: Weyipnv

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This document provides detailed application notes and protocols for the chemical synthesis, purification, and characterization of the **Weyipnv** peptide for research purposes. The **Weyipnv** peptide, with the sequence Trp-Glu-Tyr-Ile-Pro-Asn-Val, has been identified as a high-affinity ligand for the SurA protein, a crucial periplasmic chaperone in Gram-negative bacteria involved in the biogenesis of outer membrane proteins.[1][2] This makes it a valuable tool for studying bacterial protein folding and transport, and for the potential development of novel antimicrobial agents.[3][4]

Overview of Weyipnv Peptide Synthesis

The synthesis of the **Weyipnv** peptide is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[5][6] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7] The key advantages of SPPS include high efficiency, ease of purification of intermediates, and the potential for automation.[5][8]

Following synthesis, the crude peptide is cleaved from the resin and purified to a high degree using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10] Finally, the identity and purity of the synthesized peptide are confirmed by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Weyipnv

This protocol outlines the manual synthesis of the **Weyipnv** peptide on a 0.1 mmol scale using a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials:

- Rink Amide MBHA resin (substitution level ~0.5 mmol/g)
- Fmoc-protected amino acids: Fmoc-Val-OH, Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Trp(Boc)-OH
- Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol
- Washing solvent: DMF, DCM
- Capping solution (optional): Acetic anhydride/DIPEA in DMF
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
- Cold diethyl ether

Procedure:

- Resin Preparation:
 - Weigh 200 mg of Rink Amide MBHA resin and place it in a reaction vessel.
 - Swell the resin in DCM for 30 minutes, followed by washing with DMF (3x).[\[13\]](#)

- Fmoc Deprotection:
 - Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
 - Drain the solution and repeat the treatment for another 15 minutes.
 - Wash the resin thoroughly with DMF (5x) and DCM (3x).[\[13\]](#)
- Amino Acid Coupling (First Amino Acid: Valine):
 - Dissolve Fmoc-Val-OH (3 eq, 0.3 mmol), HCTU (2.9 eq, 0.29 mmol), and DIPEA (6 eq, 0.6 mmol) in DMF.
 - Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
 - Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.[\[14\]](#)
 - Wash the resin with DMF (3x) and DCM (3x).
- Chain Elongation:
 - Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the **Weyipnv** sequence (Asn, Pro, Ile, Tyr, Glu, Trp). Use the corresponding protected amino acids.
- Final Fmoc Deprotection:
 - After coupling the final amino acid (Fmoc-Trp(Boc)-OH), perform a final Fmoc deprotection as described in Step 2.
- Resin Washing and Drying:
 - Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
 - Dry the resin under vacuum.

Peptide Cleavage and Precipitation

- Cleavage from Resin:
 - Add the cold cleavage cocktail to the dried peptide-resin.
 - Gently agitate the mixture for 2-3 hours at room temperature.[\[15\]](#)
- Peptide Precipitation:
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
 - Centrifuge the mixture to pellet the crude peptide.
 - Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers.
 - Dry the crude peptide pellet under vacuum.

Peptide Purification by RP-HPLC

The crude **Weyipnv** peptide is purified using a preparative RP-HPLC system.[\[9\]](#)[\[10\]](#)

Instrumentation and Conditions:

- Column: C18 silica column (e.g., 10 μ m particle size, 250 x 21.2 mm)
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes.
- Flow Rate: 15 mL/min
- Detection: UV absorbance at 220 nm and 280 nm.

Procedure:

- Dissolve the crude peptide in a minimal amount of Mobile Phase A.
- Inject the dissolved peptide onto the equilibrated HPLC column.
- Collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions using analytical RP-HPLC.
- Pool the fractions with the desired purity (>95%).
- Lyophilize the pooled fractions to obtain the purified **Weyipnv** peptide as a white powder.[\[10\]](#)

Peptide Characterization

2.4.1. Mass Spectrometry:

- Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS).[\[11\]](#)
- Purpose: To confirm the molecular weight of the synthesized peptide.
- Expected Monoisotopic Mass (**Weyipnv**-NH₂): 917.48 Da

2.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

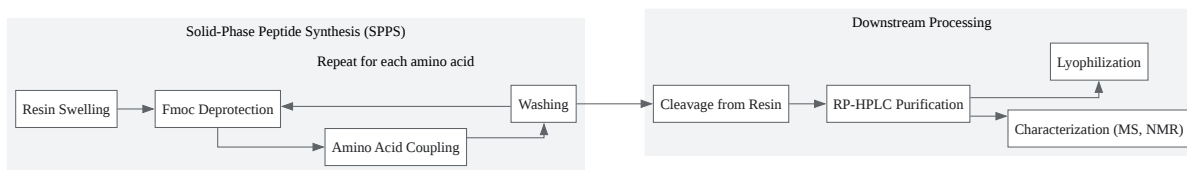
- Technique: 1D ¹H NMR and 2D NMR (e.g., COSY, TOCSY, NOESY) in a suitable solvent (e.g., D₂O or a mixture of H₂O/D₂O).[\[12\]](#)[\[16\]](#)
- Purpose: To confirm the amino acid sequence and determine the three-dimensional structure of the peptide.[\[17\]](#)[\[18\]](#)

Quantitative Data Summary

Parameter	Expected/Typical Value
Crude Peptide Yield	70-85%
Purified Peptide Yield	20-40% (post-HPLC)
Purity (by analytical HPLC)	>95%
Molecular Weight (ESI-MS)	917.48 ± 0.5 Da

Diagrams

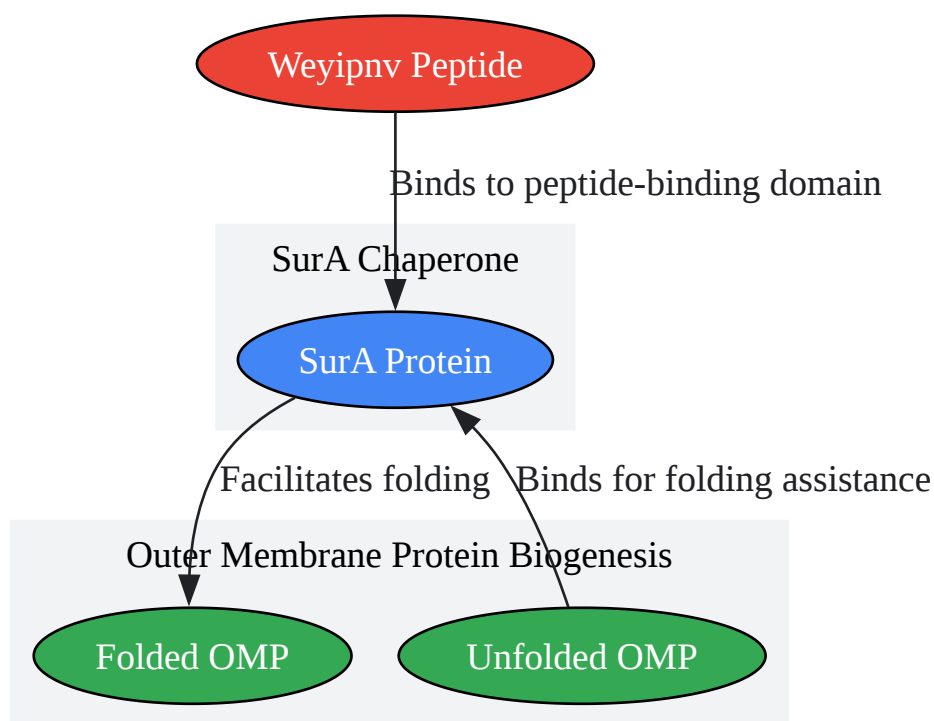
Experimental Workflow



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Caption: Workflow for the synthesis and purification of the **Weyipnv** peptide.

Weyipnv Peptide Interaction with SurA



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Caption: Schematic of **Weyipnv** peptide interaction with the SurA chaperone.

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